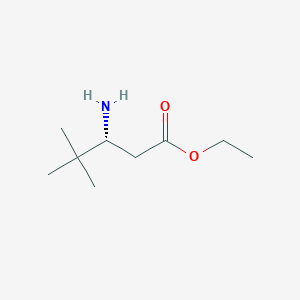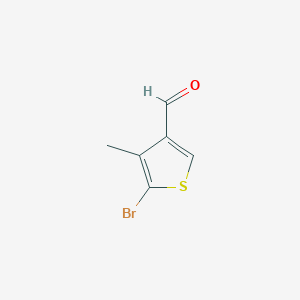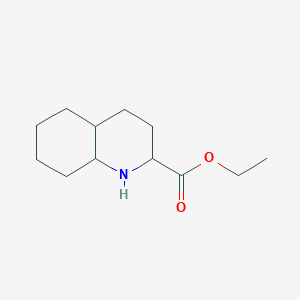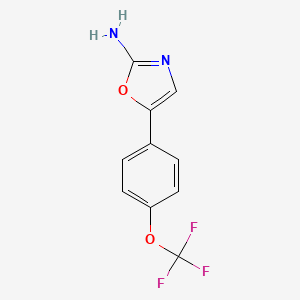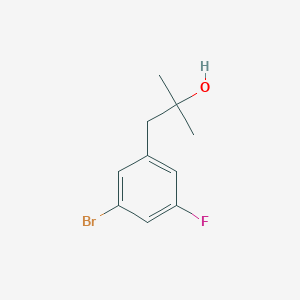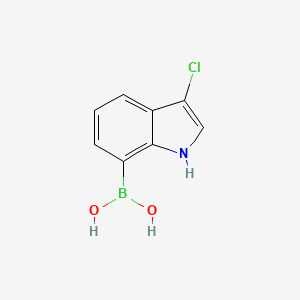
(3-chloro-1H-indol-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-1H-indol-7-yl)boronic acid is an organoboron compound that features both an indole ring and a boronic acid group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the boronic acid group is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-indol-7-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-chloroindole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The use of recyclable catalysts and solvents is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1H-indol-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and solvents (e.g., 1-propanol) are typically employed.
Major Products Formed
Scientific Research Applications
(3-chloro-1H-indol-7-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-chloro-1H-indol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . This process facilitates the formation of new carbon-carbon bonds. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-1H-indol-7-yl)boronic acid
- (3-iodo-1H-indol-7-yl)boronic acid
- (3-fluoro-1H-indol-7-yl)boronic acid
Uniqueness
(3-chloro-1H-indol-7-yl)boronic acid is unique due to the presence of the chlorine atom at the 3-position of the indole ring, which can influence its reactivity and the types of reactions it undergoes. The chlorine atom can act as a leaving group in substitution reactions, providing additional synthetic versatility compared to other halogenated indole boronic acids .
Properties
Molecular Formula |
C8H7BClNO2 |
|---|---|
Molecular Weight |
195.41 g/mol |
IUPAC Name |
(3-chloro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11-13H |
InChI Key |
FLTOFDFGECUWIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C(=CN2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


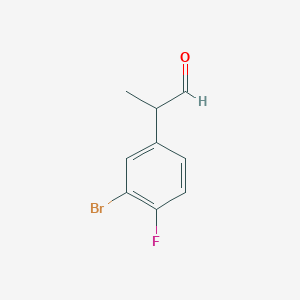
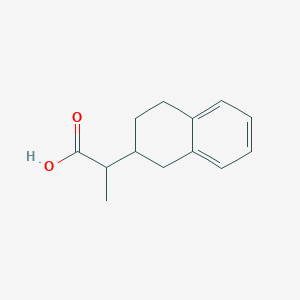
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
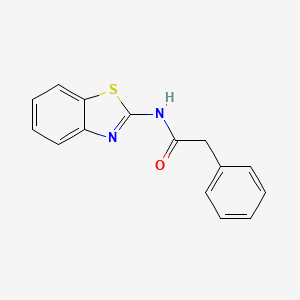
![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
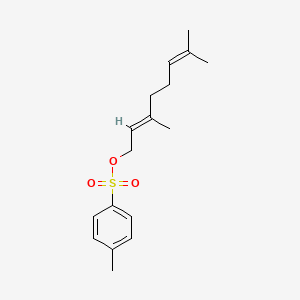
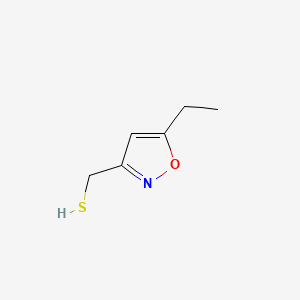
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
